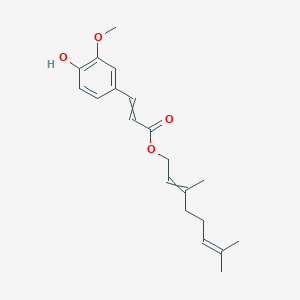
3,7-Dimethylocta-2,6-dien-1-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Geranyl ferulate is a natural compound formed by the esterification of geraniol and ferulic acid. It is known for its antioxidant and anti-inflammatory properties, which confer various beneficial effects, including antibacterial, anticancer, and neuroprotective activities . This compound is of significant interest in the fields of chemistry, biology, medicine, and industry due to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Geranyl ferulate can be synthesized through the esterification of geraniol and ferulic acid. One common method involves the use of a bio-catalyzed ester conjugation process. This method enhances the loading of solid lipid microparticles designed as delivery and targeting systems . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pH levels.
Industrial Production Methods
In industrial settings, the production of geranyl ferulate may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Geranyl ferulate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize geranyl ferulate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can reduce geranyl ferulate to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles, leading to the formation of substituted derivatives.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of geranyl ferulate, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Geranyl ferulate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds and as a model compound for studying esterification reactions.
Biology: Its antioxidant and anti-inflammatory properties make it a valuable compound for studying cellular protection mechanisms and oxidative stress.
Wirkmechanismus
The mechanism of action of geranyl ferulate involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant and anti-inflammatory properties. Geranyl ferulate can scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory mediators, thereby protecting cells from oxidative damage and inflammation . Additionally, it can modulate signaling pathways involved in cell survival and apoptosis, contributing to its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Geranyl ferulate can be compared with other similar compounds, such as:
Geranyl acetate: Known for its neuroprotective properties and use in flavoring agents.
Linalool: Exhibits antioxidant and antimicrobial activities and is commonly used in essential oils.
Linalyl acetate: Similar to linalool, it has antioxidant properties and is used in fragrances.
Geranyl ferulate is unique due to its combined antioxidant, anti-inflammatory, and anticancer properties, making it a versatile compound with diverse applications in various fields.
Eigenschaften
Molekularformel |
C20H26O4 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
3,7-dimethylocta-2,6-dienyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H26O4/c1-15(2)6-5-7-16(3)12-13-24-20(22)11-9-17-8-10-18(21)19(14-17)23-4/h6,8-12,14,21H,5,7,13H2,1-4H3 |
InChI-Schlüssel |
KSRDJVKWHDQVBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


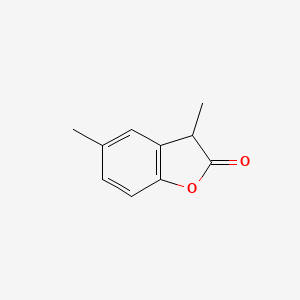

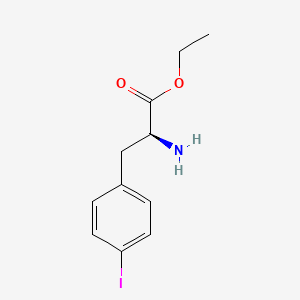
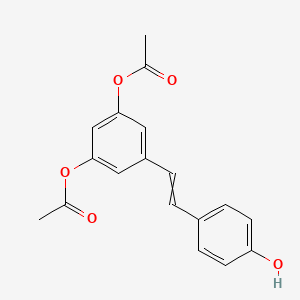
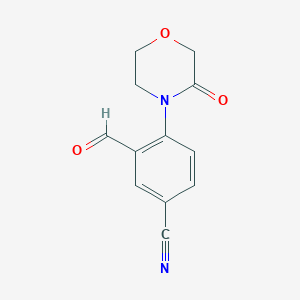
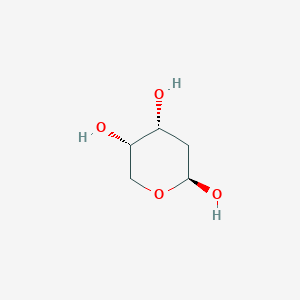
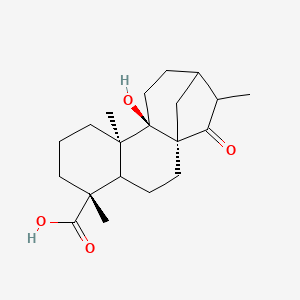


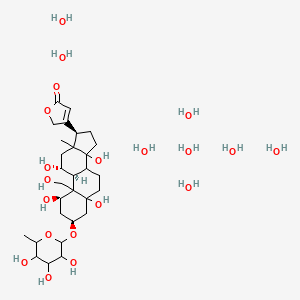
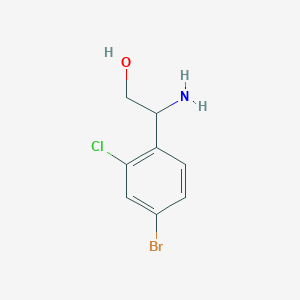

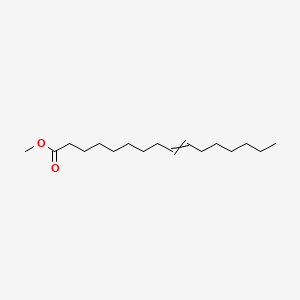
![(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)
